(2R,4S)-2,4-Dimethyl-1,3-dithiane
Description
(2R,4S)-2,4-Dimethyl-1,3-dithiane is a chiral organosulfur compound characterized by a six-membered 1,3-dithiane ring with methyl substituents at the 2R and 4S stereochemical positions. The (2R,4S) configuration is critical for its spatial arrangement, influencing reactivity and interactions with biological targets .
Properties
CAS No. |
24347-78-2 |
|---|---|
Molecular Formula |
C6H12S2 |
Molecular Weight |
148.3 g/mol |
IUPAC Name |
(2R,4S)-2,4-dimethyl-1,3-dithiane |
InChI |
InChI=1S/C6H12S2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
XRBWKNMCKYCXOI-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CCS[C@H](S1)C |
Canonical SMILES |
CC1CCSC(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2,4-Dimethyl-1,3-dithiane typically involves the reaction of a suitable dithiol with a carbonyl compound. One common method is the reaction of 2,4-pentanedione with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a dithiane intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of (2R,4S)-2,4-Dimethyl-1,3-dithiane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2,4-Dimethyl-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane to its corresponding dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes.
Scientific Research Applications
(2R,4S)-2,4-Dimethyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds, facilitating the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,4S)-2,4-Dimethyl-1,3-dithiane involves its ability to act as a protecting group for carbonyl compounds. By forming a stable dithiane ring, it prevents unwanted reactions at the carbonyl site, allowing for selective transformations elsewhere in the molecule. The compound can be deprotected under mild conditions, regenerating the original carbonyl compound.
Comparison with Similar Compounds
2-Vinyl-1,3-dithiane
- Structure : A 1,3-dithiane derivative with a vinyl group instead of methyl substituents.
- Properties : Found in garlic essential oil, exhibits insecticidal activity as a fumigant against pests like Sitotroga cerealella. Its lower steric bulk compared to (2R,4S)-2,4-dimethyl-1,3-dithiane may enhance volatility, contributing to pesticidal efficacy .
- Applications : Primarily studied in agrochemical contexts due to natural abundance and bioactivity.
trans-2,4-Dimethylthiane and cis-2,4-Dimethylthiane
- Structure: Monosulfur analogs (thianes) with methyl groups at positions 2 and 3.
Key Differences :
- Implications: The cis/trans isomerism significantly alters physical properties (e.g., dipole moments, boiling points) and reactivity.
2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid
- Structure : A thiazole ring (one sulfur, one nitrogen) with methyl groups at positions 2 and 4 and a carboxylic acid at position 4.
- Properties : Polar functional groups (carboxylic acid) increase solubility in aqueous environments. The nitrogen atom introduces hydrogen-bonding capability, contrasting with the purely hydrophobic 1,3-dithiane system .
- Applications : Thiazoles are common in pharmaceuticals and agrochemicals due to their heterocyclic versatility.
Stereochemical Comparisons
The (2R,4S) configuration in lobane diterpenes (e.g., methyl (1R,2R,4S*)-18-hydroxyloba-tetraenoate) shares a similar stereochemical motif, where the cyclohexane system’s rigidity is crucial for bioactivity . By analogy, (2R,4S)-2,4-dimethyl-1,3-dithiane’s stereochemistry may influence its binding to enzymes or receptors, though direct studies are absent in the provided evidence.
Functional Group Impact
- 1,3-Dithiane vs. 1,3-Dioxolane: The dioxolane analog [(4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol] lacks sulfur atoms but shares a similar six-membered ring. Oxygen’s higher electronegativity reduces electron density, limiting metal-coordination capacity compared to sulfur-rich dithianes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R,4S)-2,4-Dimethyl-1,3-dithiane, and what are their key optimization challenges?
- Methodology : The compound can be synthesized via alkylation of 1,3-dithiane precursors. A common approach involves lithiation of 2-methyl-1,3-dithiane followed by reaction with methylating agents. For example, 2-lithio-2-trimethylsilyl-1,3-dithiane intermediates (prepared using lithium diethyl methylthiomethylphosphonate) react with electrophiles to introduce substituents at the 4-position . Challenges include controlling regioselectivity and minimizing side reactions like aldol-type dimerization during formylation steps .
- Data : Yields for analogous 2-alkylidene-1,3-dithianes range from 67–89%, depending on the electrophile and reaction conditions .
Q. What analytical techniques are critical for confirming the purity and stereochemistry of (2R,4S)-2,4-Dimethyl-1,3-dithiane?
- Methodology : Gas-liquid chromatography (GLC) and NMR spectroscopy are essential. For instance, GLC can resolve mixtures (e.g., distinguishing dithiane derivatives from co-eluting byproducts), while H and C NMR provide stereochemical confirmation via coupling constants and chemical shift analysis .
- Data : In one study, a ~3:1 ratio of 2-methyl-1,4-dithiepin to 2,2-dimethyl-1,3-dithiane was resolved using GLC retention times and mass spectral fragmentation patterns (m/z 148 for the target compound) .
Q. How can researchers safely handle and store (2R,4S)-2,4-Dimethyl-1,3-dithiane in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
